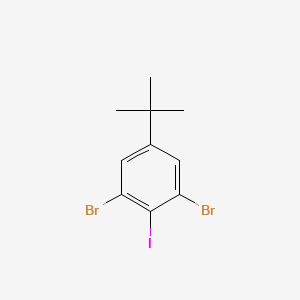
3,5-Dibromo-4-iodo-tert-butylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of aromatic compounds with tert-butyl groups has been explored in various studies. For instance, the synthesis of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was achieved by reacting 1,4-bis(chloromercurio)-2,5-di-tert-butylbenzene with methylmagnesium chloride, leading to a dimagnesiated compound that was characterized by various methods including NMR spectroscopy, which suggested the existence of oligomeric structures . Another study reported the synthesis of 4-tert-butyl-iodobenzene from tert-butylbenzene or 4-tert-butylbenzoic acid, with the former method proving to be more efficient .
Molecular Structure Analysis
The molecular structure and internal ordering of tert-butylbenzene derivatives have been a subject of interest. X-ray diffraction studies have been used to determine the structure and molecular correlations in liquid 1,3,5-tri-tert-butylbenzene, revealing the most probable parameters of the molecule's structure and providing insights into the local packing and mutual orientation of molecules .
Chemical Reactions Analysis
Bromination reactions of tert-butylbenzene derivatives have been extensively studied. For example, the bromination of 1,4-di-tert-butylbenzene in the presence of bromine and iron as a catalyst yielded various brominated products, including 1,4-di-tert-butyl-2-bromobenzene and several dibromobenzenes . Additionally, the degradation pathway of 2,5-di-tert-butyl-1,4-dimethoxybenzene at high potential was investigated, revealing that the decomposition of the O-C bond in alkoxy substitution groups is a key step in the process .
Physical and Chemical Properties Analysis
The introduction of tert-butyl side groups into polyimides has been shown to significantly affect their physical and chemical properties. A study on novel polyimides derived from unsymmetric 1,4-bis(4-aminophenoxy)-2,6-di-tert-butylbenzene demonstrated that these polymers exhibit low dielectric constants, low moisture absorption, excellent solubility, and high glass transition temperatures . These properties are attributed to the increased interchain distance and decreased intermolecular force due to the asymmetric di-tert-butyl groups.
Aplicaciones Científicas De Investigación
1. Preparation of Arylphosphines
- Research Context : The preparation of 1,3-Di-tert-butylbenzene, a derivative of tert-butylbenzene, illustrates its use in the synthesis of arylphosphines (Komen & Bickelhaupt, 1996).
2. Redox Shuttle Stability in Lithium-Ion Batteries
- Research Context : A study on 3,5-di-tert-butyl-1,2-dimethoxybenzene (DBDB) focused on its role as a redox shuttle additive for overcharge protection in lithium-ion batteries. This work provides insights into the structural and electrochemical stability of such compounds (Zhang et al., 2010).
3. Reactions with 1,3,5-tri-tert-butylbenzene
- Research Context : The reaction of 1,3,5-tri-tert-butylbenzene with certain reagents leads to the formation of various iodo derivatives, highlighting its reactivity and potential in synthetic applications (Nguen et al., 2012).
4. Radical Annulations with Isonitriles
- Research Context : A study demonstrated the use of tert-butylbenzene in radical annulations with isonitriles, presenting a method for producing cyclopenta-fused quinolines (Curran & Liu, 1991).
5. Thermodynamic Properties
- Research Context : Research into the thermochemical properties of branched alkylsubstituted benzenes, including tert-butylbenzene derivatives, offers valuable data for understanding their thermodynamic behavior (Verevkin, 1998).
6. Synthesis of 4-tert-Butyl-iodobenzene
- Research Context : The efficient synthesis of 4-tert-butyl-iodobenzene from tert-butylbenzene showcases the practical applications of these compounds in chemical synthesis (Yu-ping, 2005).
Safety and Hazards
Propiedades
IUPAC Name |
1,3-dibromo-5-tert-butyl-2-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Br2I/c1-10(2,3)6-4-7(11)9(13)8(12)5-6/h4-5H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYKKRWMEGQTKIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)Br)I)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Br2I |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)
![4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516587.png)
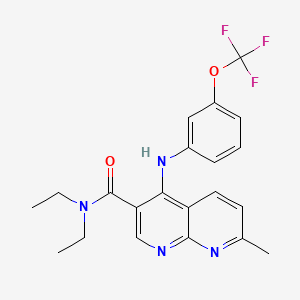
![Ethyl 4-(2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2516591.png)
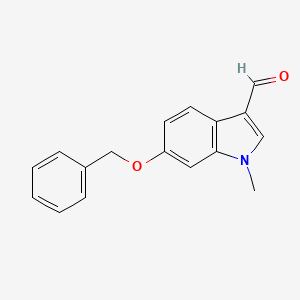

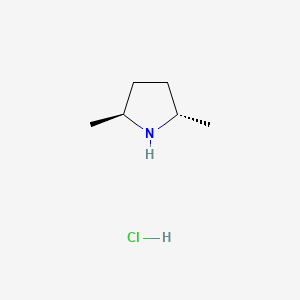
![N-[2-amino-6-oxo-4-(trifluoromethyl)-1(6H)-pyrimidinyl]-N-(phenylsulfonyl)benzenesulfonamide](/img/structure/B2516596.png)
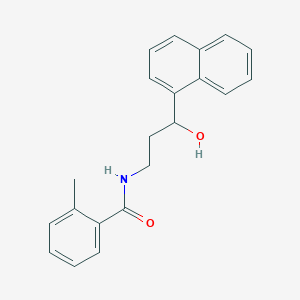

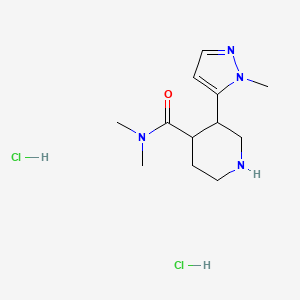
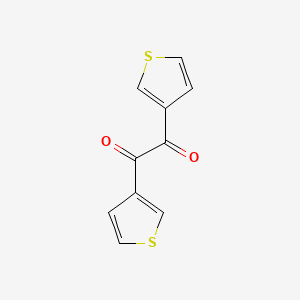
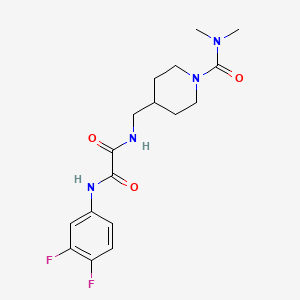
![3,4-dimethyl-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2516603.png)